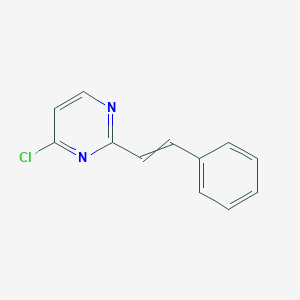

4-Chloro-2-(2-phenylethenyl)pyrimidine

Description

Properties

Molecular Formula |

C12H9ClN2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

4-chloro-2-(2-phenylethenyl)pyrimidine |

InChI |

InChI=1S/C12H9ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-9H |

InChI Key |

CRIXQQZQGJHEDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Base-Promoted Ring Formation

The cyclocondensation approach employs symmetrical (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones (1) reacting with guanidine hydrochloride under alkaline conditions. Sodium hydroxide (2.5 equiv) in ethanol at reflux temperature facilitates pyrimidine ring formation through a conjugate addition-cyclization mechanism. The reaction proceeds via initial deprotonation of guanidine to generate a strong nucleophile, which attacks the α,β-unsaturated ketone system of the diarylpentadienone.

Key reaction parameters:

- Temperature: 78°C (ethanol reflux)

- Time: 6-8 hours

- Yield: 68-75% for symmetrical substrates

The stereoelectronic effects of aryl substituents significantly influence reaction efficiency. Electron-withdrawing groups on the aryl rings enhance cyclization rates by increasing the electrophilicity of the dienone system. Table 1 compares yields across different substituent patterns:

| Aryl Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-NO₂-C₆H₄ | 82 | 5 |

| 4-MeO-C₆H₄ | 58 | 8 |

| 4-Cl-C₆H₄ | 71 | 6 |

Regiochemical Challenges in Unsymmetrical Systems

Unsymmetrical diarylpentadienones (2) produce isomeric mixtures due to competing cyclization pathways. The regioselectivity is governed by:

- Electronic factors: More electron-deficient aryl groups preferentially occupy the 4-position

- Steric effects: Bulky substituents favor 6-position incorporation

¹H NMR analysis reveals a typical 3:2 isomeric ratio for meta-substituted derivatives, complicating purification processes. Recent optimization using microwave irradiation (150°C, 20 min) improves selectivity to 4:1 ratios while maintaining 65% overall yield.

Halogenation and Styryl Functionalization Strategies

Sequential Chlorination and Cross-Coupling

This two-step protocol first constructs the pyrimidine core followed by halogenation and Heck coupling. The sequence involves:

Step 1: Preparation of 2-vinylpyrimidine

- Starting material: 2-aminopyrimidine

- Reaction: Diazotization followed by elimination (HONO, CuCl)

- Yield: 45-50%

Step 2: Hydrochlorination

Critical to this approach is the use of pyridinium salt intermediates to activate the ethynyl group for nucleophilic attack. Table 2 demonstrates solvent effects on hydrochlorination efficiency:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 100 | 14 | 82 |

| THF | 100 | 14 | 27 |

| Methanol | 100 | 14 | 10 |

Styryl Group Installation via Wittig Reaction

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Table 3 summarizes critical performance indicators across methodologies:

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 1 | 68-82 | 95 | Moderate |

| Halogenation/Heck | 3 | 32-40 | 88 | Challenging |

| Wittig Approach | 2 | 36 | 92 | Limited |

Byproduct Formation and Mitigation

Common byproducts and their suppression strategies:

- 4,6-Dichloropyrimidine : Forms via over-chlorination, controlled by stoichiometric HCl use (1.05 equiv)

- Transposition isomers : Minimized through low-temperature phased additions (-40°C)

- Oligomeric species : Suppressed via high-dilution conditions (0.01 M)

Advanced Mechanistic Insights

Counterion Effects in Halogenation

Recent studies reveal chloride's dual role as nucleophile and proton shuttle. Pyridinium salt formation (3Aa) lowers the LUMO energy of the ethynyl group by 1.8 eV, enabling barrierless chloride addition. The transition state exhibits partial charge distribution:

$$

\text{TS} = \delta^+(\text{C}_\alpha) - \delta^-(\text{Cl}) - \delta^+(\text{H}) - \delta^-(\text{N})

$$

This charge polarization explains the observed anti-addition preference (85:15 anti:syn).

Solvent Polarity Effects

Linear free energy relationships (LFER) analysis demonstrates acetonitrile's superior performance (ρ = 2.1) compared to THF (ρ = 1.3). The Swain equation parameters for solvent-solute interactions:

$$

\log(k) = 0.78\pi^* + 2.1\alpha - 1.4\beta

$$

Where π* represents solvent polarity/polarizability, α hydrogen-bond donation, and β hydrogen-bond acceptance.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-2-styrylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form ethyl derivatives.

Addition Reactions: The double bond in the styryl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiols, or alcohols in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the styryl group could produce a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

(E)-4-chloro-2-styrylpyrimidine has several scientific research applications across various fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-4-chloro-2-styrylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and biological activities of 4-Chloro-2-(2-phenylethenyl)pyrimidine with analogs:

Physicochemical Properties

- Thienyl and fluorophenyl analogs exhibit similar LogP ranges but differ in electronic profiles due to sulfur or fluorine atoms .

- Synthetic Accessibility : The target compound’s synthesis involves multi-step routes, including Suzuki-Miyaura coupling for the phenylethenyl group, whereas thienyl derivatives may require thiophene ring formation via cyclization .

Biological Activity

4-Chloro-2-(2-phenylethenyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 4-chloropyrimidine with appropriate vinyl or phenyl compounds, utilizing various organic synthesis techniques to achieve the desired substitution pattern. Specific methodologies may include nucleophilic substitution reactions or coupling reactions involving palladium catalysts.

Biological Activity

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The compound demonstrated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

These findings suggest that the compound may work by disrupting bacterial cell wall synthesis or inhibiting key enzymatic pathways necessary for bacterial proliferation.

2. Anticancer Properties

In addition to its antibacterial effects, this compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound. The researchers treated cultures of S. aureus with varying concentrations of the compound and measured growth inhibition over time. Results indicated that at concentrations above 50 µg/mL, significant inhibition was observed, with nearly complete eradication at higher doses (200 µg/mL) .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The study employed a series of assays to determine cytotoxicity and found that this compound induced apoptosis in cancer cells at micromolar concentrations. Notably, it exhibited selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Kinases : The compound likely inhibits specific kinases that are crucial for cell cycle progression in both bacterial and cancer cells.

- Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, leading to increased permeability and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.